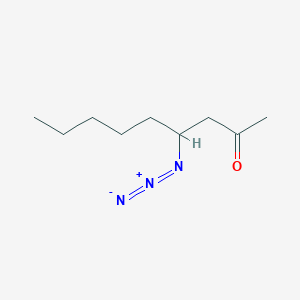![molecular formula C27H24 B12635189 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene CAS No. 919341-60-9](/img/structure/B12635189.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro[2.4]heptane core with phenyl and diphenylethenyl substituents, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aryldibromocyclopropanes with diallylation and metathesis reactions using Grubbs’ catalyst . The reaction conditions often include low temperatures and the use of specific reagents like lithium diallylcuprate and allyl magnesium bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The phenyl and diphenylethenyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and biological activities.
Azaspiro[2.4]hept-1-ene: Exhibits greater water solubility and reactivity as dipolarophiles.
Uniqueness
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is unique due to its specific combination of phenyl and diphenylethenyl groups attached to a spirocyclic core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
919341-60-9 |
|---|---|
Formule moléculaire |
C27H24 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C27H24/c1-4-12-21(13-5-1)24(22-14-6-2-7-15-22)20-25-26(23-16-8-3-9-17-23)27(25)18-10-11-19-27/h1-9,12-17,20H,10-11,18-19H2 |
Clé InChI |
YKXDVRYJRQJMPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

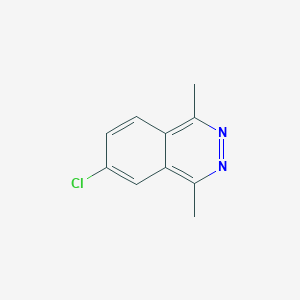
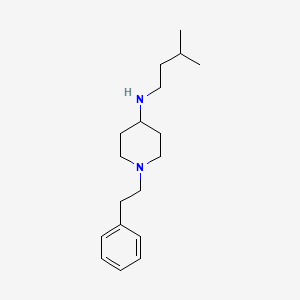

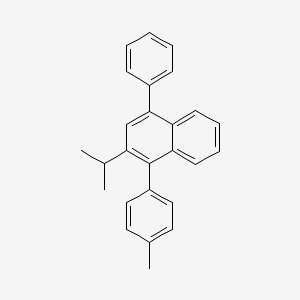
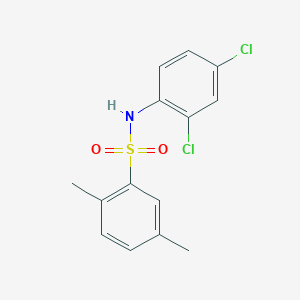
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
